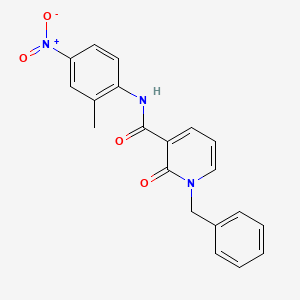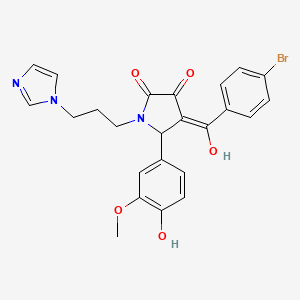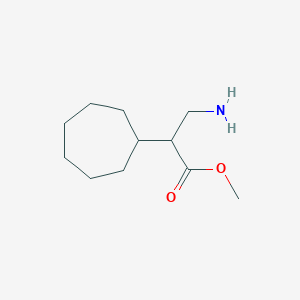
3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one, also known as AG-1478, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth and differentiation. Overexpression of EGFR has been linked to the development and progression of various types of cancer, including lung, breast, and colon cancer. AG-1478 has been extensively studied for its potential use as an anticancer drug.
Wirkmechanismus
3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one exerts its anticancer effects by selectively inhibiting the tyrosine kinase activity of EGFR. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer effects, 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has been shown to have other biochemical and physiological effects. It has been reported to inhibit the proliferation of vascular smooth muscle cells, which could have implications in the treatment of cardiovascular diseases. 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has also been shown to reduce the severity of allergic airway inflammation in mice by inhibiting the activation of EGFR in airway epithelial cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has several advantages as a research tool. It is a highly selective inhibitor of EGFR tyrosine kinase, with minimal off-target effects. It is also relatively easy to synthesize and has good stability in vitro. However, 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. It also has a relatively short half-life in vivo, which limits its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one. Another area of research is the investigation of the downstream signaling pathways activated by EGFR in cancer cells, with the goal of identifying new targets for therapeutic intervention. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one in vivo, with the goal of optimizing its potential as a therapeutic agent.
Synthesemethoden
3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one can be synthesized through a multi-step process starting from 4-chloroaniline. The first step involves the reaction of 4-chloroaniline with ethyl 4-chloro-1-piperazinecarboxylate to form 4-(4-chlorophenyl)-1-piperazinecarboxylic acid ethyl ester. This intermediate is then reacted with 2-aminobenzoic acid to form 3-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has been widely used in scientific research to study the role of EGFR in cancer development and progression. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. 3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one has also been used to investigate the downstream signaling pathways activated by EGFR, such as the PI3K/Akt and MAPK/ERK pathways.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c1-2-23-11-13-24(14-12-23)20-22-18-6-4-3-5-17(18)19(26)25(20)16-9-7-15(21)8-10-16/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGPQRIXJIJKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-(4-ethylpiperazin-1-yl)quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B3004208.png)
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3004210.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3004213.png)



![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B3004220.png)

![7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide](/img/structure/B3004228.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3004229.png)

![N-(4-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3004231.png)